molecular formula C19H19N3O3S B15153421 3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15153421
M. Wt: 369.4 g/mol
InChI Key: MZKVZIIDLCTDQI-UHFFFAOYSA-N
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Description

3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the 1,3-benzodioxol-5-yl group and the 2-methylpropyl group. The final step involves the formation of the carboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production. The use of catalysts and advanced purification methods like chromatography and crystallization are crucial in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and biological activity .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H19N3O3S/c1-10(2)7-11-3-5-13-16(20)17(26-19(13)22-11)18(23)21-12-4-6-14-15(8-12)25-9-24-14/h3-6,8,10H,7,9,20H2,1-2H3,(H,21,23)

InChI Key

MZKVZIIDLCTDQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4)N

Origin of Product

United States

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